Carbethoxymethyl triphenylphosphonium chloride

Description

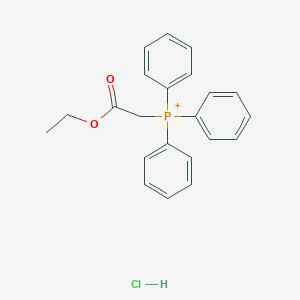

Carbethoxymethyl triphenylphosphonium chloride is a quaternary phosphonium salt widely used in organic synthesis, particularly in Wittig reactions. It is structurally characterized by a carbethoxymethyl group (-CH₂CO₂Et) attached to a triphenylphosphonium core with a chloride counterion. This compound serves as a precursor to stabilized ylides, enabling the formation of α,β-unsaturated esters via olefination of aldehydes or ketones . The chloride variant is inferred to share similar reactivity but differs in solubility and counterion behavior.

Properties

Molecular Formula |

C22H23ClO2P+ |

|---|---|

Molecular Weight |

385.8 g/mol |

IUPAC Name |

(2-ethoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride |

InChI |

InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1; |

InChI Key |

DJGHVEPNEJKZBF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethoxycarbonylmethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with ethyl chloroacetate . The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the phosphonium salt . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

In an industrial setting, the production of (Ethoxycarbonylmethyl)triphenylphosphonium chloride involves similar synthetic routes but on a larger scale . The reaction conditions are optimized to ensure high yield and purity of the product . The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

(Ethoxycarbonylmethyl)triphenylphosphonium chloride primarily undergoes substitution reactions, particularly in the formation of phosphonium ylides . These ylides are key intermediates in Wittig reactions, which are used to convert carbonyl compounds into alkenes .

Common Reagents and Conditions

The common reagents used in reactions involving (Ethoxycarbonylmethyl)triphenylphosphonium chloride include bases such as sodium hydride, potassium carbonate, and strong nucleophiles . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products

The major products formed from reactions involving (Ethoxycarbonylmethyl)triphenylphosphonium chloride are phosphonium ylides and alkenes . These products are essential intermediates in the synthesis of various organic compounds .

Scientific Research Applications

(Ethoxycarbonylmethyl)triphenylphosphonium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (Ethoxycarbonylmethyl)triphenylphosphonium chloride involves the formation of phosphonium ylides . These ylides act as nucleophiles in Wittig reactions, attacking carbonyl compounds to form alkenes . The molecular targets and pathways involved include the carbonyl group of aldehydes and ketones .

Comparison with Similar Compounds

Comparison with Similar Triphenylphosphonium Salts

Structural and Physical Properties

The table below compares carbethoxymethyl triphenylphosphonium chloride with structurally related phosphonium salts:

*Calculated by substituting Br (79.9 g/mol) with Cl (35.45 g/mol) in the bromide analogue.

Key Observations:

- Substituent Effects : The carbethoxymethyl group (-CH₂CO₂Et) introduces electron-withdrawing ester functionality, stabilizing the ylide and favoring reactions with electrophilic aldehydes to form α,β-unsaturated esters . In contrast, allyl and methoxymethyl substituents produce less stabilized ylides, leading to more reactive intermediates suitable for forming simple alkenes .

- Counterion Influence : Bromide salts (e.g., carbethoxymethyl triphenylphosphonium bromide) may exhibit lower solubility in polar solvents compared to chloride analogues, impacting reaction rates and purification steps .

- Thermal Stability : Allyl triphenylphosphonium chloride demonstrates higher thermal stability (m.p. 227–229°C) compared to the carbethoxymethyl bromide variant, which decomposes at 158°C .

Carbethoxymethyl Derivatives:

- Wittig Reaction : The chloride and bromide salts generate ylides that react with aldehydes to yield α,β-unsaturated esters. For example, describes the synthesis of alkenyl derivatives using (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride, achieving 56% yield for a target amide .

- Ylide Stability: The ester group stabilizes the ylide via conjugation, allowing reactions under milder conditions compared to non-stabilized ylides (e.g., allyl or methoxymethyl variants) .

Methoxymethyl and Allyl Analogues:

- Methoxymethyl : Used in nucleophilic alkylation of aldehydes, as shown in , where (methoxymethyl)triphenylphosphonium chloride reacted with an aldehyde in THF/ether to form a methoxymethyl-substituted product .

- Allyl : Produces terminal alkenes, with applications in pharmaceutical intermediates. highlights its use in high-yielding olefination reactions .

Functionalized Derivatives:

- 4-Carboxybutyl : This substituent enables the synthesis of carboxylate-containing alkenes, useful in bioconjugation and polymer chemistry .

- Heterocyclic Substituents : Pyridinylmethyl derivatives (e.g., ) exhibit unique reactivity in coordination chemistry due to the nitrogen atom’s Lewis basicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.